3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]
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Overview
Description
Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl and propylthio groups attached to the triazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with propyl bromide to introduce the propylthio group. The final step involves cyclization with formaldehyde to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogenating agents like chlorine or bromine, while alkylation involves alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated and alkylated triazole derivatives.
Scientific Research Applications
Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The triazole ring plays a crucial role in binding to the active sites of enzymes, while the chlorophenyl and propylthio groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) sulphone
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Bisphenols
Uniqueness
Compared to similar compounds, Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring structure is particularly noteworthy for its versatility in chemical synthesis and potential therapeutic applications .
Properties
CAS No. |
62575-62-6 |
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Molecular Formula |
C23H24Cl2N6S2 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C23H24Cl2N6S2/c1-3-13-32-22-28-26-20(30(22)18-9-5-16(24)6-10-18)15-21-27-29-23(33-14-4-2)31(21)19-11-7-17(25)8-12-19/h5-12H,3-4,13-15H2,1-2H3 |
InChI Key |
XONZTJOYRDKLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=NN=C(N3C4=CC=C(C=C4)Cl)SCCC |
Origin of Product |
United States |
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